![molecular formula C20H31N3O B2961293 (E)-4-(Dimethylamino)-N-[1-(3-phenylpropyl)piperidin-4-yl]but-2-enamide CAS No. 2411338-19-5](/img/structure/B2961293.png)
(E)-4-(Dimethylamino)-N-[1-(3-phenylpropyl)piperidin-4-yl]but-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(Dimethylamino)-N-[1-(3-phenylpropyl)piperidin-4-yl]but-2-enamide, commonly known as DMPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMPP is a synthetic compound that belongs to the class of piperidine derivatives.
科学研究应用
DMPP has been found to have potential applications in various scientific research fields. One such application is in the development of new drugs for the treatment of neurological disorders. DMPP has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of mood and movement. This makes DMPP a promising compound for the development of drugs for the treatment of Parkinson's disease and other neurological disorders.
Another application of DMPP is in the field of medicinal chemistry. DMPP has been found to have potent analgesic effects, making it a potential candidate for the development of new painkillers. DMPP has also been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis.
作用机制
DMPP acts as a dopamine D2 receptor agonist, which means it binds to and activates the receptor. This leads to an increase in dopamine release in the brain, which is responsible for the compound's effects on mood and movement. DMPP also acts on other receptors such as the sigma-1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
DMPP has been shown to have a range of biochemical and physiological effects. In animal studies, DMPP has been found to increase locomotor activity and induce hyperactivity. DMPP has also been shown to have analgesic effects, reducing pain sensitivity in animal models of pain. In addition, DMPP has been found to have anti-inflammatory effects, reducing inflammation in animal models of arthritis.
实验室实验的优点和局限性
DMPP has several advantages for use in lab experiments. It has a high affinity for the dopamine D2 receptor, making it a useful tool for studying the role of this receptor in various physiological processes. DMPP also has potent analgesic and anti-inflammatory effects, which could be useful in studying pain and inflammation.
However, there are also limitations to the use of DMPP in lab experiments. DMPP has a short half-life, meaning it is rapidly metabolized and eliminated from the body. This can make it difficult to maintain a consistent level of the compound in the body over time. In addition, DMPP has been shown to induce hyperactivity in animal models, which could confound the results of experiments.
未来方向
There are several future directions for research on DMPP. One area of interest is in the development of new drugs for the treatment of neurological disorders. DMPP's high affinity for the dopamine D2 receptor makes it a promising candidate for the development of drugs for the treatment of Parkinson's disease and other disorders.
Another future direction is in the study of DMPP's effects on pain and inflammation. DMPP's potent analgesic and anti-inflammatory effects could be useful in the development of new painkillers and anti-inflammatory drugs.
Finally, more research is needed to fully understand the mechanism of action of DMPP and its effects on various physiological processes. This could lead to the development of new drugs and therapies for a range of diseases and disorders.
Conclusion
DMPP is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. Its high affinity for the dopamine D2 receptor makes it a promising candidate for the development of drugs for the treatment of neurological disorders. DMPP's potent analgesic and anti-inflammatory effects could also be useful in the development of new painkillers and anti-inflammatory drugs. While there are limitations to the use of DMPP in lab experiments, further research is needed to fully understand its mechanism of action and potential applications.
合成方法
DMPP is synthesized through a series of chemical reactions that involve the reaction of 4-piperidone with 3-phenylpropanal in the presence of sodium borohydride. The resulting product is then treated with dimethylamine and acetic anhydride to produce DMPP. The synthesis method of DMPP is complex and requires expertise in organic chemistry.
属性
IUPAC Name |
(E)-4-(dimethylamino)-N-[1-(3-phenylpropyl)piperidin-4-yl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c1-22(2)14-7-11-20(24)21-19-12-16-23(17-13-19)15-6-10-18-8-4-3-5-9-18/h3-5,7-9,11,19H,6,10,12-17H2,1-2H3,(H,21,24)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIJANCVEOAAPH-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CCN(CC1)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CCN(CC1)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-[1-(3-phenylpropyl)piperidin-4-yl]but-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2961211.png)

![N-(3-methylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2961213.png)
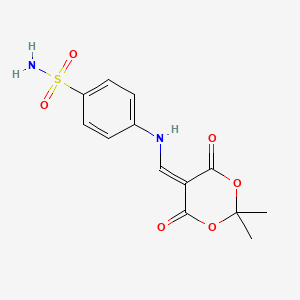

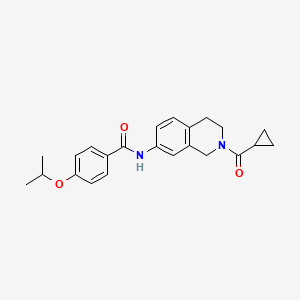
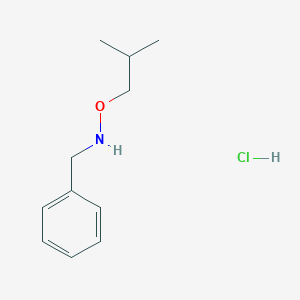
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2961224.png)

![4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2961228.png)
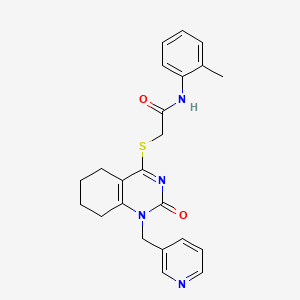
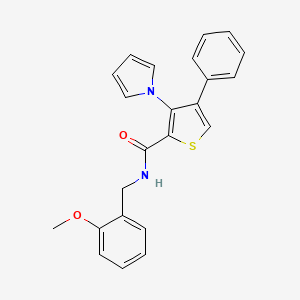
![1'-(2-Ethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2961231.png)
![5-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2961232.png)